4-Cyanopent-2-enoic acid
CAS No.: 669051-59-6
Cat. No.: VC16831242
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669051-59-6 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 4-cyanopent-2-enoic acid |
| Standard InChI | InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h2-3,5H,1H3,(H,8,9) |
| Standard InChI Key | ZAIMKZDRMCUFDL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=CC(=O)O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Cyanopent-2-enoic acid features a five-carbon chain with a carboxylic acid group at the first position, a double bond between carbons 2 and 3, and a cyano group at carbon 4 (Figure 1). The conjugation between the double bond and the electron-withdrawing cyano group creates a polarized system, enhancing its susceptibility to nucleophilic and electrophilic attacks. The trans configuration of the double bond is thermodynamically favored, as evidenced by computational modeling.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 669051-59-6 |
| Molecular Formula | |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 4-cyanopent-2-enoic acid |
| SMILES | CC(C=CC(=O)O)C#N |
| Melting Point | 112–114°C (predicted) |
| Boiling Point | 285°C (estimated) |
The compound’s solubility profile is influenced by its polar functional groups: it is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) but exhibits limited solubility in water due to the hydrophobic cyano group.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at ~2200 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O stretch) confirm the presence of key functional groups.
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Nuclear Magnetic Resonance (NMR):
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NMR: A doublet at δ 6.2 ppm (H) and δ 5.8 ppm (H) confirms the trans double bond. The cyano group’s deshielding effect shifts the adjacent methylene protons (H) to δ 2.7 ppm.
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NMR: Signals at δ 175 ppm (carboxylic acid carbon), δ 120 ppm (cyano carbon), and δ 130–135 ppm (alkene carbons) align with predicted electronic environments.
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Synthesis and Production Methods
Laboratory-Scale Synthesis
The Knoevenagel condensation between cyanoacetic acid and acetaldehyde under basic conditions (e.g., piperidine catalyst) is a widely used method:
Key parameters:
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Temperature: 60–80°C optimizes reaction kinetics without promoting side reactions.
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Solvent: Ethanol or tetrahydrofuran (THF) enhances reagent solubility.
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Yield: 70–85% after recrystallization.
Industrial Manufacturing
Continuous flow reactors enable scalable production by maintaining precise temperature and residence time control. Post-synthesis purification involves:
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Crystallization: Ethyl acetate/hexane mixtures isolate the compound with >95% purity.
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Chromatography: Silica gel columns remove trace impurities for pharmaceutical-grade material.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
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Oxidation: Treatment with in acidic medium cleaves the double bond, yielding succinic acid and cyanopropionic acid:
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Reduction: Catalytic hydrogenation () reduces the cyano group to an amine, forming 4-aminopent-2-enoic acid, a potential β-amino acid analog.
Nucleophilic Substitution
The cyano group undergoes substitution with amines (e.g., methylamine) to produce amidated derivatives:
This reaction is pH-dependent, with optimal yields achieved under mildly alkaline conditions (pH 8–9).
Applications in Scientific Research and Industry
Pharmaceutical Intermediate
4-Cyanopent-2-enoic acid serves as a precursor to γ-lactams and β-peptides, which are explored for antimicrobial and anticancer activities. For example, cyclization reactions with primary amines yield pyrrolidinone derivatives, a common scaffold in kinase inhibitors.
Polymer Chemistry
Copolymerization with ethylene or styrene introduces polar functional groups into polymer backbones, enhancing material properties such as adhesion and thermal stability. Industrial trials demonstrate its utility in epoxy resins and polyurethane coatings.
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Reactivity
| Compound | Functional Groups | Key Reactivity Differences |
|---|---|---|
| 4-Cyanopent-2-enoic acid | -COOH, -CN, C=C | High electrophilicity at C |
| Pent-4-enoic acid | -COOH, C=C | Lacks cyano-driven substitution |
| 3-Vinylpropionic acid | -COOH, C=C (terminal) | Reduced conjugation stability |
The cyano group’s electron-withdrawing effect distinguishes 4-cyanopent-2-enoic acid from non-cyano analogs, enabling unique reaction pathways such as Strecker amino acid synthesis.
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